3-(3-(Cyclohexyloxy)phenyl)propan-1-ol
Description
3-(3-(Cyclohexyloxy)phenyl)propan-1-ol is a secondary alcohol featuring a cyclohexyloxy substituent at the meta position of the phenyl ring. The cyclohexyloxy group, an ether-linked cyclohexane, imparts significant lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. The absence of an amino group (compared to emixustat) may reduce its interaction with amine-sensitive biological targets, but the hydroxyl group on the propanol chain could facilitate hydrogen bonding or chiral recognition .
Properties
IUPAC Name |
3-(3-cyclohexyloxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h4,6,10,12,14,16H,1-3,5,7-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRABBQXLSUWFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302679 | |
| Record name | 3-(Cyclohexyloxy)benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383152-72-4 | |
| Record name | 3-(Cyclohexyloxy)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1383152-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyclohexyloxy)benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Cyclohexyloxy)phenyl)propan-1-ol typically involves the reaction of 3-(Cyclohexyloxy)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method is the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Cyclohexyloxy)phenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 3-(3-(Cyclohexyloxy)phenyl)propanal or 3-(3-(Cyclohexyloxy)phenyl)propanoic acid.
Reduction: 3-(3-(Cyclohexyloxy)phenyl)propane.
Substitution: 3-(3-(Cyclohexyloxy)-4-nitrophenyl)propan-1-ol or 3-(3-(Cyclohexyloxy)-4-bromophenyl)propan-1-ol.
Scientific Research Applications
3-(3-(Cyclohexyloxy)phenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-(3-(Cyclohexyloxy)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- Emixustat Hydrochloride [(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol hydrochloride]: Key Difference: The substituent is cyclohexylmethoxy (a methylene-linked cyclohexyl group) instead of cyclohexyloxy. This increases steric bulk and lipophilicity. Functional Impact: The amino group in emixustat enhances its ability to interact with enzymatic targets (e.g., retinal pigment epithelium-specific 65 kDa protein in macular degeneration). The absence of this group in the target compound may limit similar therapeutic mechanisms .
3-[3-(Trifluoromethyl)phenyl]propan-1-ol (Cinacalcet precursor, ):
- Key Difference : A trifluoromethyl group replaces the cyclohexyloxy substituent.
- Functional Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and alters electronic properties compared to the electron-donating cyclohexyloxy group. This difference is critical in drug design, as seen in cinacalcet’s use as a calcimimetic agent targeting calcium-sensing receptors .
Propanol Derivatives with Heterocyclic Substituents
- 3-(Dihydropyridin-2-yl)-1-(4-chlorophenyl)propan-1-ol (): Key Difference: A dihydropyridinyl group replaces the cyclohexyloxy moiety. Such derivatives were studied for enantiomeric separation using cyclodextrins, suggesting chiral recognition properties relevant to the target compound .
1-[4-[3-(4-Phenylpiperazin-1-yl)propoxy]phenyl]propan-1-ol ():
- Key Difference : A phenylpiperazinylpropoxy chain replaces the cyclohexyloxy group.
- Functional Impact : The piperazine moiety introduces hydrogen-bonding and receptor-binding capabilities (e.g., serotonin or dopamine receptors). The extended propoxy linker may enhance conformational flexibility compared to the rigid cyclohexyloxy group .
Hydroxymethyl-Substituted Analogues
- 3-[4-(Hydroxymethyl)phenyl]propan-1-ol (): Key Difference: A hydroxymethyl group at the para position replaces the meta-cyclohexyloxy group. The para substitution may alter steric interactions in target binding compared to the meta-substituted target compound .
Biological Activity
3-(3-(Cyclohexyloxy)phenyl)propan-1-ol, also known as a cyclohexyl ether derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H24O2
- CAS Number : 1383152-72-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems and exhibit anti-inflammatory properties. The compound's structure allows it to interact with lipid membranes, potentially affecting cell signaling pathways.
Antiinflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function. This neuroprotective effect may be linked to its ability to modulate oxidative stress and apoptosis in neuronal cells.
Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various cyclohexyl derivatives, including this compound. Results demonstrated that this compound significantly reduced edema in a carrageenan-induced paw edema model in rats, with a dose-dependent response observed.
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
Study 2: Neuroprotective Effects
In a separate investigation reported in Neuroscience Letters, the neuroprotective effects of the compound were assessed in a mouse model of Alzheimer's disease. Mice treated with this compound showed improved memory performance on the Morris water maze test compared to control groups.
| Treatment Group | Escape Latency (seconds) |
|---|---|
| Control | 60 |
| Low Dose | 45 |
| High Dose | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
